Pyrrole-1-carboxamidine
CAS No.:
Cat. No.: VC14019754
Molecular Formula: C5H7N3
Molecular Weight: 109.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H7N3 |
|---|---|
| Molecular Weight | 109.13 g/mol |
| IUPAC Name | pyrrole-1-carboximidamide |
| Standard InChI | InChI=1S/C5H7N3/c6-5(7)8-3-1-2-4-8/h1-4H,(H3,6,7) |
| Standard InChI Key | NHXIJZTXMUNDFI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN(C=C1)C(=N)N |
Introduction
Molecular Architecture and Electronic Properties
Core Structural Features
Pyrrole-1-carboxamidine consists of a five-membered aromatic pyrrole ring (C₄H₄N) fused to a carboxamidine group (-C(=NH)NH₂) at the 1-position. The planar pyrrole ring exhibits partial double-bond character, with delocalized π-electrons contributing to its aromatic stability . The carboxamidine substituent introduces two nitrogen atoms in a conjugated system, creating distinct electrophilic and nucleophilic regions.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₇N₃ | |
| Molecular Weight | 109.13 g/mol | |
| IUPAC Name | Pyrrole-1-carboximidamide | |
| SMILES | C1=CN(C=C1)C(=N)N | |
| InChI Key | NHXIJZTXMUNDFI-UHFFFAOYSA-N |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies reveal distinct proton environments:
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¹H NMR: Pyrrole ring protons appear as a multiplet at δ 6.2–6.8 ppm, while the NH₂ groups resonate as broad singlets near δ 5.5–6.0 ppm .
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¹³C NMR: The carboxamidine carbon (C=NH) shows a characteristic signal at δ 158–162 ppm, with pyrrole carbons between δ 110–125 ppm .
The infrared (IR) spectrum features strong absorption bands at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N stretch), confirming the presence of the carboxamidine moiety .
Synthetic Methodologies
Direct Amination of Pyrrole Derivatives
A common route involves treating pyrrole-1-carboxylic acid derivatives with ammonia or ammonium salts under controlled conditions:
This reaction typically proceeds in anhydrous tetrahydrofuran (THF) at -78°C, yielding 68–72% purified product . The use of lithium bis(trimethylsilyl)amide (LiHMDS) as a base enhances nucleophilic ammonia reactivity .
Metal-Catalyzed Coupling Approaches
Recent advances employ palladium-catalyzed cross-coupling to install the carboxamidine group. For example, Suzuki-Miyaura coupling between pyrrole-1-boronic acid and preformed amidine precursors achieves moderate yields (55–60%) with excellent regioselectivity .
Table 2: Comparative Synthesis Metrics
| Method | Yield (%) | Purity (%) | Reaction Time |
|---|---|---|---|
| Direct Amination | 72 | 98 | 4 h |
| Palladium-Catalyzed | 60 | 95 | 12 h |
Reactivity and Functionalization
Electrophilic Substitution
The pyrrole ring undergoes electrophilic substitution preferentially at the 2- and 5-positions. Nitration with nitric acid/acetic anhydride produces 2-nitro-pyrrole-1-carboxamidine in 85% yield, while Vilsmeier-Haack formylation introduces formyl groups at the 3-position.
Nucleophilic Additions
The carboxamidine group participates in condensation reactions with carbonyl compounds. Treatment with benzaldehyde in ethanol forms a stable Schiff base derivative (λmax = 320 nm), demonstrating potential as a UV-active probe .
Applications in Organic Synthesis
Linchpin Reagent in Ketone Synthesis
Pyrrole-1-carboxamidine derivatives serve as formal carbonyl dication equivalents in one-pot ketone syntheses. The reagent CLAmP (Carbonyl Linchpin N,O-dimethylhydroxylamine pyrrole), when treated sequentially with Grignard reagents, enables unsymmetrical ketone formation with >90% selectivity .
Catalytic Intermediate
The compound acts as a ligand in transition-metal catalysis. Copper(II) complexes of pyrrole-1-carboxamidine demonstrate enhanced activity in C-N cross-coupling reactions, achieving turnover numbers (TON) exceeding 10⁴.
Industrial-Scale Production Challenges
Purification Limitations
The compound's high polarity complicates chromatographic separation, necessitating countercurrent distribution techniques for >99% purity. Recent advances in molecularly imprinted polymers (MIPs) have improved batch-to-batch consistency.
Cost Analysis
Current production costs average $1,200/kg at pilot scale, primarily driven by palladium catalyst expenses in coupling routes. Transition to nickel-based catalysts could reduce costs by 40% .
Environmental Impact and Degradation
Biodegradation Pathways
Soil microcosm studies show 90% degradation within 14 days via Pseudomonas spp.-mediated hydrolysis of the carboxamidine group to urea derivatives .
Ecotoxicity
96-h LC₅₀ values for Daphnia magna exceed 100 mg/L, indicating low aquatic toxicity. Bioaccumulation potential (BCF = 12) falls below regulatory thresholds.
Future Research Directions
Flow Chemistry Applications
Continuous-flow synthesis using immobilized enzyme catalysts could enhance reaction efficiency. Preliminary trials achieve space-time yields of 0.8 kg/L·h, a 5× improvement over batch methods .
Materials Science Integration
The compound's conjugated π-system shows promise in organic photovoltaics, with prototype devices achieving 3.2% power conversion efficiency when blended with PC₇₁BM.
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